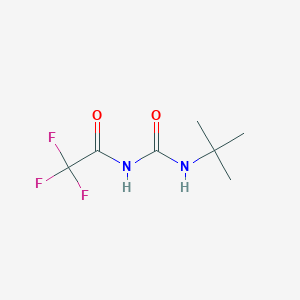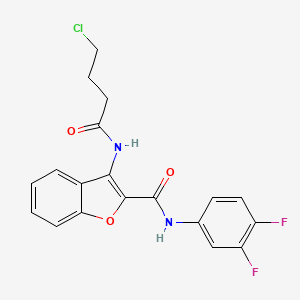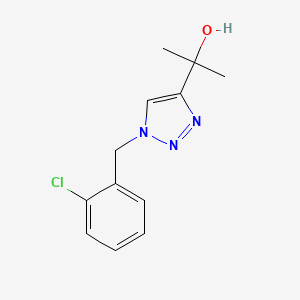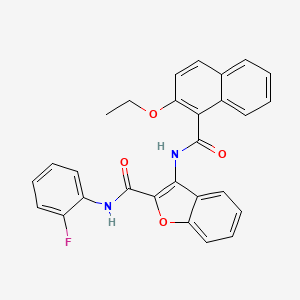
N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and reagents that are used in the synthesis of trifluoromethyl-containing amines and amino acids, which are of significant interest in pharmaceutical chemistry. For instance, N-tert-butanesulfinyl imines are highlighted as versatile intermediates for the asymmetric synthesis of amines, which can be used to produce a variety of enantioenriched amines, including those with trifluoromethyl groups . Additionally, N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine is mentioned as a reagent for the asymmetric synthesis of trifluoromethyl-containing amines and amino acids, emphasizing its importance in the synthesis of structurally novel and pharmaceutically valuable products .
Synthesis Analysis
The synthesis of related compounds involves the use of N-tert-butanesulfinyl aldimines and ketimines, which are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . The tert-butanesulfinyl group serves as an activating and chiral directing group, which is later removed by acid treatment after nucleophilic addition . Another synthesis approach involves the alkylation of trifluoroacetamide with tert-butyl 2-bromocarboxylates under phase transfer catalysis conditions, followed by chemoselective hydrolysis to produce tert-butyl 2-amino carboxylates .
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the provided papers, the structure of related compounds such as N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine is critical for their reactivity and the synthesis of trifluoromethyl-containing amines . The presence of the trifluoromethyl group and the tert-butylsulfinyl group in these compounds is essential for their chemical behavior and the asymmetric synthesis of amines.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the addition of various nucleophiles to N-tert-butanesulfinyl imines, which is facilitated by the tert-butanesulfinyl group . The resulting products are highly enantioenriched amines, which can be further processed to obtain pharmaceutical compounds . The chemoselective hydrolysis of tert-butyl 2-(trifluoroacetylamino) carboxylates to tert-butyl 2-amino carboxylates under phase transfer catalysis conditions is another example of the chemical reactions discussed .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the provided papers. However, the properties of similar compounds, such as their stability under various conditions and their reactivity towards different chemical treatments, are important for their use in synthesis. For example, the stability of a tert-butoxycarbonyl-aminomethylphenoxyacetic acid handle against acidolysis is crucial for its use in solid-phase synthesis of peptide alpha-carboxamides .
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide is widely used in organic synthesis, particularly in the chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters. This process involves the alkylation of trifluoroacetamide by tert-butyl 2-bromocarboxylates under phase transfer catalysis conditions, leading to the production of tert-butyl 2-amino carboxylates. These compounds are important intermediates in the synthesis of various organic molecules, demonstrating the chemical's critical role in facilitating complex organic transformations (Albanese et al., 1997).
Analytical Chemistry Applications
In the field of analytical chemistry, this compound is used for the derivatization of phytohormones to enhance their detection and quantification via gas chromatography-mass spectrometry (GC-MS). This application is crucial for the comprehensive profiling of phytohormones, providing insights into plant physiology and the effects of various environmental factors on plant growth (Birkemeyer et al., 2003).
Nucleic Acids and Protein Research
This compound plays a significant role in the study of nucleic acids and proteins. It has been applied in a novel derivatization method for oligonucleotide determination, significantly enhancing the profiling of transfer RNA (tRNA) modifications. This method improves the retention and signal intensity of macromolecular nucleic acids in mass spectrometry, facilitating the comprehensive mapping of RNA modifications and contributing to our understanding of genetic expression and regulation (Zhang et al., 2023).
Mecanismo De Acción
Target of Action
Similar compounds such as n-(3-(tert-butylcarbamoyl)-4-methoxyphenyl)-indole have been found to target glycogen phosphorylase (gp), a critical rate-limiting enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis .
Mode of Action
Similar compounds have been shown to inhibit their targets through a slow time-dependent mechanism . This involves an initial fast step where the inhibitor binds to the enzyme, followed by a slow step leading to a final enzyme-inhibitor complex .
Biochemical Pathways
Inhibitors of glycogen phosphorylase, like the similar compound mentioned earlier, would affect the glycogenolysis pathway, impacting glucose homeostasis .
Pharmacokinetics
Similar compounds such as finasteride, another tert-butylcarbamoyl derivative, have a bioavailability of 65%, are 90% protein-bound, metabolized in the liver, and have an elimination half-life of 5-6 hours in adults .
Result of Action
Inhibitors of glycogen phosphorylase would be expected to decrease the breakdown of glycogen, thereby affecting glucose levels in the body .
Safety and Hazards
Direcciones Futuras
The future directions for research on similar compounds often involve further investigation into their biological activities and potential applications. For example, computational studies can provide insights into the different inhibitory activity of compound 1 and ingliforib against all three GP subtypes and provide guidance for the design of specific target molecules that regulate subtype selectivity .
Propiedades
IUPAC Name |
N-(tert-butylcarbamoyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O2/c1-6(2,3)12-5(14)11-4(13)7(8,9)10/h1-3H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCXFJVGZWCXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)

![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)





![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)
![6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007196.png)

![5-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B3007201.png)